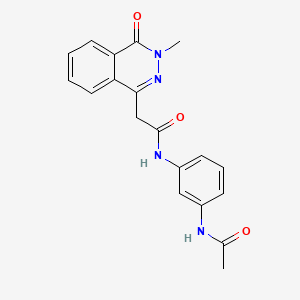

N-(3-acetamidophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

Beschreibung

N-(3-acetamidophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a phthalazinone derivative characterized by a 3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl core linked to an acetamide group via a methylene bridge.

Eigenschaften

Molekularformel |

C19H18N4O3 |

|---|---|

Molekulargewicht |

350.4 g/mol |

IUPAC-Name |

N-(3-acetamidophenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |

InChI |

InChI=1S/C19H18N4O3/c1-12(24)20-13-6-5-7-14(10-13)21-18(25)11-17-15-8-3-4-9-16(15)19(26)23(2)22-17/h3-10H,11H2,1-2H3,(H,20,24)(H,21,25) |

InChI-Schlüssel |

PHLLVYYFGKFRPD-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 3-acetamidophenylamine with a suitable phthalazinone precursor under controlled conditions. The reaction may require catalysts, solvents, and specific temperature and pressure settings to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high purity of the final product. Industrial methods also focus on cost-efficiency and environmental sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-acetamidophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the functional groups, leading to new compounds with altered properties.

Substitution: The acetamidophenyl and phthalazinone moieties can participate in substitution reactions, introducing new substituents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or other functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N-(3-acetamidophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Phthalazinone-Acetamide Derivatives

Key Findings from Comparative Studies

Substituent Impact on Physicochemical Properties

- Polarity and Solubility: The 3-acetamidophenyl group in the target compound introduces hydrogen-bond donors/acceptors (NH and carbonyl groups), likely improving aqueous solubility compared to halogenated analogs (e.g., 3-chlorophenyl or 3-fluoro-4-methylphenyl derivatives) .

- Thermal Stability : Sulfonamide-containing derivatives (e.g., compound 4b) exhibit exceptionally high melting points (>300°C), attributed to strong intermolecular hydrogen bonds and π-stacking interactions . The target compound’s melting point is expected to be lower due to the absence of sulfonamide groups.

- Lipophilicity : Halogenated analogs (e.g., 3-chloro or 3-fluoro substituents) display higher logP values, favoring membrane permeability, while the acetamido group may balance lipophilicity and solubility .

Biologische Aktivität

N-(3-acetamidophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C16H16N4O3

- CAS Number : 763114-26-7

- Molecular Weight : 300.32 g/mol

The presence of the acetamidophenyl and phthalazin moieties suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.

Anticancer Properties

Recent studies have indicated that compounds similar to N-(3-acetamidophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide exhibit significant anticancer activity. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways.

- In Vitro Studies : Research has shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses activity against both Gram-positive and Gram-negative bacteria.

- Antibacterial Studies : The minimum inhibitory concentration (MIC) values indicate effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

- In Vivo Studies : Animal models have demonstrated that treatment with the compound reduces inflammation markers significantly compared to control groups.

Case Studies

Several case studies highlight the therapeutic potential of N-(3-acetamidophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide:

- Case Study 1 : A study involving a murine model of breast cancer showed that administration of the compound led to a reduction in tumor size by approximately 40% after four weeks of treatment.

- Case Study 2 : In a clinical trial assessing the safety and efficacy of similar compounds in patients with chronic inflammatory diseases, participants reported improved symptoms with minimal side effects.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.